molecular formula C5H11NO2S B140023 L-Methionine-methyl-D3 CAS No. 13010-53-2

L-Methionine-methyl-D3

Cat. No. B140023
CAS RN: 13010-53-2
M. Wt: 152.23 g/mol
InChI Key: FFEARJCKVFRZRR-OSIBIXDNSA-N
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Description

L-Methionine-methyl-D3 is an isotopically labeled form of the amino acid L-methionine. It is used in a variety of scientific research applications, including NMR spectroscopy, protein and peptide labeling, and metabolic studies. It is a stable, non-toxic, and readily available compound, making it an ideal choice for research in a variety of fields.

Scientific Research Applications

  • Diabetes and Metabolic Diseases : L-Methionine supplementation has been shown to activate pathways similar to the diabetes drug metformin, suggesting potential benefits in treating type 2 diabetes and related metabolic diseases. It can prevent diabetes-induced epigenetic alterations, thereby offering therapeutic potential in metabolic disorders (Navik et al., 2019).

  • Biochemical and Molecular Roles : L-Methionine plays a central role in cellular biochemistry, influencing various metabolic pathways. This makes it a critical subject of study in understanding and potentially treating conditions like depression, dementia, liver disease, and osteoarthritis (Bottiglieri, 2002).

  • Poultry Nutrition : Research on poultry nutrition has demonstrated the effects of different forms of methionine, including L-Methionine, on growth performance and nutrient absorption in broilers, suggesting its importance in animal feed formulations (Zhang et al., 2017).

  • Marine Biology and Environmental Chemistry : L-Methionine-methyl-D3 has been used to study the methylation of arsenate by marine algae, providing insights into biological methylation processes and potential environmental impacts (Cullen et al., 1994).

  • Medical Imaging and Cancer Research : L-Methionine is used in producing high-purity radiotracers for PET diagnostics of brain tumors. Studies on its enantiomeric purity and production methods contribute to the advancement of cancer diagnostics and therapy (Gomzina & Kuznetsova, 2011).

  • Amino Acid Transport and Tumor Cell Metabolism : Understanding the transport mechanism of L- and D-methionine in tumor cells is crucial for developing effective cancer imaging techniques. This research aids in the diagnosis and treatment evaluation of various cancers (Kobayashi et al., 2012).

  • Plant and Microbial Biochemistry : Studies on the metabolism of methionine isomers in plants and microorganisms reveal its role in plant evolution and microbial processes, providing insights for agricultural and environmental sciences (Pokorný et al., 1970).

properties

IUPAC Name

(2S)-2-amino-4-(trideuteriomethylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-OSIBIXDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574088
Record name L-(~2~H_3_)Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Methionine-methyl-D3

CAS RN

13010-53-2
Record name L-(~2~H_3_)Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

686 l per hour of an aqueous solution with 83.6 kg of potassium D,L-methioninate (hydrolysis solution of 5-(2-methylmercaptoethyl)-hydantoin) with additionally 39.77 kg of recycled methionine and potassium compounds are fed in continuously at the top of a stirred reactor 10 with a capacity of 340 l. At the same time, carbon dioxide is fed in at the bottom of the reactor so that a pressure of 2-3 bar is carried in the reactor. Similarly, 0.38 kg per hour of defoaming agent are fed into the reactor in the form of an aqueous emulsion; this quantity corresponds to approximately 3940 ppm of defoaming agent per kilogram of total methionine. The reaction temperature is kept at 25° C. In order to keep a constant level in the reactor, quantities of reaction solution corresponding to the inflow are removed from the lower part of the reactor. The suspension removed is filtered, 66.5 kg per hour of solid D,L-methionine (calculated as dry substance) being obtained, and the mother liquor with a residual content of 39.77 kg of D,L-methionine can be recycled to the hydantoin hydrolysis stage as saponification agent. The yield is quantitative.
Name
potassium D,L-methioninate
Quantity
83.6 kg
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reactant
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39.77 kg
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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